Cas no 83864-78-2 (Obovatol)

Obovatol structure
Obovatol structure
Product name:Obovatol
CAS No:83864-78-2
MF:C18H18O3
Molecular Weight:282.333725452423
CID:724111
PubChem ID:100771

Obovatol Properties

Names and Identifiers

    • 1,2-Benzenediol,5-(2-propen-1-yl)-3-[4-(2-propen-1-yl)phenoxy]-
    • Obovatol
    • 1,2-Benzenediol, 5-(2-propenyl)-3-[4-(2-propenyl)phenoxy]- (9CI)
    • 5-(2-Propen-1-yl)-3-[4-(2-propen-1-yl)phenoxy]-1,2-benzenediol (ACI)
    • NSC 364150
    • H6SZX78NXA
    • 83864-78-2
    • AC-36774
    • obovator
    • obvatol
    • FS-8182
    • 5-(PROP-2-EN-1-YL)-3-[4-(PROP-2-EN-1-YL)PHENOXY]BENZENE-1,2-DIOL
    • 5-prop-2-enyl-3-(4-prop-2-enylphenoxy)benzene-1,2-diol
    • DTXSID601003992
    • 5-(2-Propen-1-yl)-3-[4-(2-propen-1-yl)phenoxy]-1,2-benzenediol
    • 1,2-Benzenediol, 5-(2-propenyl)-3-(4-(2-propenyl)phenoxy)-
    • AKOS040760602
    • Q15634039
    • 1,2-Benzenediol, 5-(2-propenyl)-3-[4-(2-propenyl)phenoxy]-
    • SCHEMBL454929
    • NSC-364150
    • UNII-H6SZX78NXA
    • NSC364150
    • 4',5-Diallyl-2,3-dihydroxybiphenyl ether
    • CHEMBL491809
    • 5-allyl-3-(4-allylphenoxy)benzene-1,2-diol
    • DA-48994
    • Inchi: 1S/C18H18O3/c1-3-5-13-7-9-15(10-8-13)21-17-12-14(6-4-2)11-16(19)18(17)20/h3-4,7-12,19-20H,1-2,5-6H2
    • InChIKey: OPGPFZQBCIAFLI-UHFFFAOYSA-N
    • SMILES: OC1C(O)=C(OC2C=CC(CC=C)=CC=2)C=C(CC=C)C=1

Computed Properties

  • 精确分子量: 282.126
  • 同位素质量: 282.126
  • Isotope Atom Count: 0
  • 氢键供体数量: 2
  • 氢键受体数量: 3
  • 重原子数量: 21
  • 可旋转化学键数量: 6
  • 复杂度: 333
  • 共价键单元数量: 1
  • 确定原子立构中心数量: 0
  • 不确定原子立构中心数量: 0
  • 确定化学键立构中心数量: 0
  • 不确定化学键立构中心数量: 0
  • XLogP3: 4.9
  • 拓扑分子极性表面积: 49.7A^2

Experimental Properties

  • Color/Form: Oil
  • Density: 1.149
  • Boiling Point: 413.6°C at 760 mmHg
  • 闪点: 203.9°C
  • Refractive Index: 1.601
  • PSA: 49.69000
  • LogP: 4.34710

Obovatol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
MedChemExpress
HY-N8259-1mg
Obovatol
83864-78-2 99.78%
1mg
¥1400 2024-07-20
MedChemExpress
HY-N8259-10mg
Obovatol
83864-78-2 99.78%
10mg
¥6200 2024-07-20
A2B Chem LLC
AH72724-10mg
obovatol
83864-78-2 99%
10mg
$655.00 2024-04-19
1PlusChem
1P00GKUS-25mg
obovatol
83864-78-2 99%
25mg
$1639.00 2024-04-21
Ambeed
A1146179-25mg
5-Allyl-3-(4-allylphenoxy)benzene-1,2-diol
83864-78-2 97% (stabilized with TBC)
25mg
$1400.0 2025-03-01
ChemFaces
CFN95054-5mg
Obovatol
83864-78-2 >=98%
5mg
$318 2023-09-19
TargetMol Chemicals
TN2002-1 mL * 10 mM (in DMSO)
Obovatol
83864-78-2 98%
1 mL * 10 mM (in DMSO)
¥ 5230 2023-09-15
MedChemExpress
HY-N8259-5mg
Obovatol
83864-78-2 99.78%
5mg
¥3600 2024-07-20
1PlusChem
1P00GKUS-10mg
obovatol
83864-78-2 99%
10mg
$746.00 2024-04-21
A2B Chem LLC
AH72724-1mg
obovatol
83864-78-2 99%
1mg
$175.00 2024-04-19

Obovatol Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Chloro(1-methylethyl)magnesium Solvents: Diethyl ether ,  Tetrahydrofuran ;  -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dibromo-5,5-dimethylhydantoin Solvents: Tetrahydrofuran ;  3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C
2.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
2.2 2 h, rt
2.3 Reagents: Ammonium chloride Solvents: Water ;  rt
3.1 Reagents: Cesium carbonate Catalysts: N,N-Dimethylglycine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 90 °C
4.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C; 2 h, -78 °C → rt
4.2 Reagents: Methanol ;  rt
Reference
Concise synthesis of Obovatol: Chemoselective ortho-bromination of phenol and survey of Cu-catalyzed diaryl ether couplings
Kwak, Jae-Hwan; et al, Archives of Pharmacal Research, 2008, 31(12), 1559-1563

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Cesium carbonate Catalysts: N,N-Dimethylglycine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 90 °C
2.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C; 2 h, -78 °C → rt
2.2 Reagents: Methanol ;  rt
Reference
Concise synthesis of Obovatol: Chemoselective ortho-bromination of phenol and survey of Cu-catalyzed diaryl ether couplings
Kwak, Jae-Hwan; et al, Archives of Pharmacal Research, 2008, 31(12), 1559-1563

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C; 2 h, -78 °C → rt
1.2 Reagents: Methanol ;  rt
Reference
Concise synthesis of Obovatol: Chemoselective ortho-bromination of phenol and survey of Cu-catalyzed diaryl ether couplings
Kwak, Jae-Hwan; et al, Archives of Pharmacal Research, 2008, 31(12), 1559-1563

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  30 min, rt
1.2 2 h, rt
1.3 Reagents: Ammonium chloride Solvents: Water ;  rt
2.1 Reagents: Cesium carbonate Catalysts: N,N-Dimethylglycine ,  Cuprous iodide Solvents: 1,4-Dioxane ;  48 h, 90 °C
3.1 Reagents: Boron tribromide Solvents: Dichloromethane ;  30 min, -78 °C; 2 h, -78 °C → rt
3.2 Reagents: Methanol ;  rt
Reference
Concise synthesis of Obovatol: Chemoselective ortho-bromination of phenol and survey of Cu-catalyzed diaryl ether couplings
Kwak, Jae-Hwan; et al, Archives of Pharmacal Research, 2008, 31(12), 1559-1563

Obovatol Raw materials

Obovatol Preparation Products

Obovatol Suppliers

atkchemica
Gold Member
Audited Supplier Audited Supplier
(CAS:83864-78-2)Obovatol
Order Number:CL17335
Stock Status:in Stock
Quantity:1g/5g/10g/100g
Purity:95%+
Pricing Information Last Updated:Wednesday, 27 November 2024 17:39
Price ($):discuss personally

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